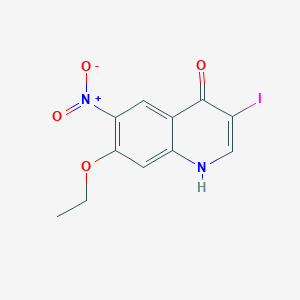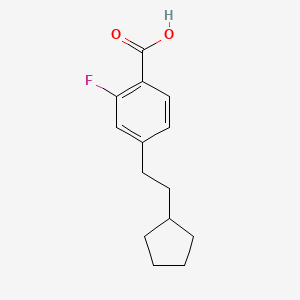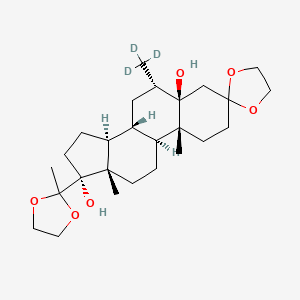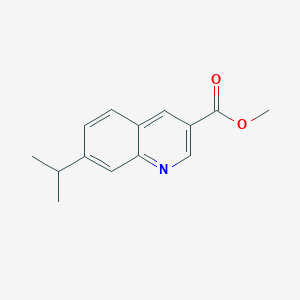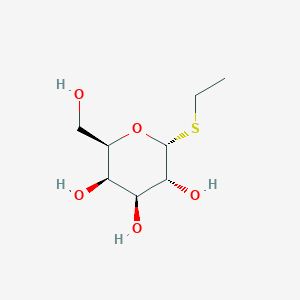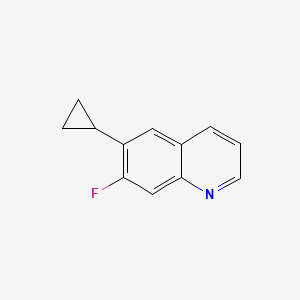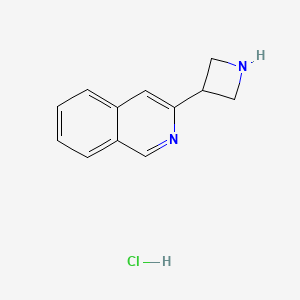
3-(3-Azetidinyl)isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “MFCD32662346” is a chemical entity with specific properties and applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662346” involves a series of chemical reactions starting from readily available precursors. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the coupling of precursor molecules under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or chromatography.
Step 3: Final reaction to obtain the target compound, often involving specific catalysts and solvents to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662346” is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Key steps include:
Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.
Purification: Employing industrial-scale chromatography or distillation techniques.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662346” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
“MFCD32662346” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “MFCD32662346” exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
3-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-10-8-14-12(5-9(10)3-1)11-6-13-7-11;/h1-5,8,11,13H,6-7H2;1H |
InChI Key |
JXYVFDPAVLBRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=CC=CC=C3C=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



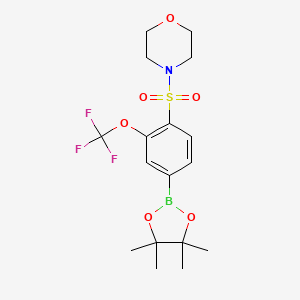
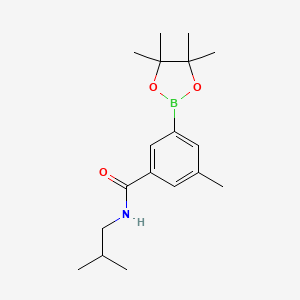
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
